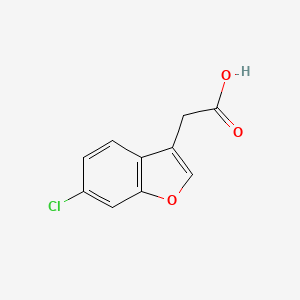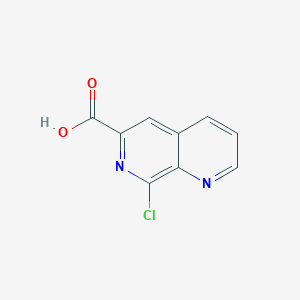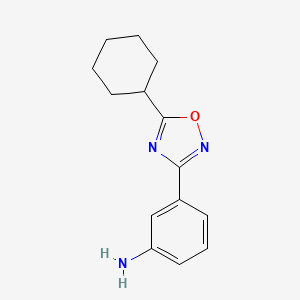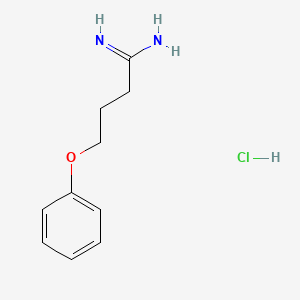
4-Phenoxybutanimidamide hydrochloride
Descripción general
Descripción
4-Phenoxybutanimidamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as PB1 or N-(4-phenoxybutyl)acetamide hydrochloride. PB1 is a potent inhibitor of a specific enzyme that plays a key role in several physiological processes.
Aplicaciones Científicas De Investigación
1. Physicochemical Compatibility and Emulsion Stability
A study by Gersonde et al. (2016) explored the physicochemical compatibility and emulsion stability of propofol with various sedatives and analgesics, including 4-hydroxybutyric acid, which is structurally related to 4-Phenoxybutanimidamide hydrochloride. The research found physical incompatibilities when these substances were mixed, leading to a higher risk of emboli due to increased oil droplet fraction. This highlights the importance of understanding drug interactions in intensive care settings (Gersonde, Eisend, Haake, & Kunze, 2016).
2. Microsomal Hydroxylation
Research by Daly et al. (1969) demonstrated that acetanilide-4- 2 H is converted to 4-hydroxyacetanilide-3- 2 H during incubation with liver microsomal preparations. This study provides insights into the enzymatic processes involving compounds like 4-Phenoxybutanimidamide hydrochloride and how they are metabolized in the liver, emphasizing the importance of understanding metabolic pathways in pharmacology (Daly, Jerina, Farnsworth, & Guroff, 1969).
3. Tissue Engineering Materials
Chen and Wu (2005) discussed the use of polyhydroxyalkanoates (PHA), particularly poly 4-hydroxybutyrate (P4HB), in developing medical devices and tissue engineering applications. Given the similarity to 4-Phenoxybutanimidamide hydrochloride, this research is relevant for understanding the potential of such compounds in biomedical applications, including the development of sutures, repair patches, and other medical devices (Chen & Wu, 2005).
4. Enzymatic Hydroxylation in Pharmacology
A study by Lewandowski et al. (1991) developed a method for the separation of acetanilide and its hydroxylated metabolites, which is crucial for understanding the metabolism of drugs like 4-Phenoxybutanimidamide hydrochloride. This research contributes to the field of pharmacology by providing methods to analyze how drugs are metabolized and transformed in the body (Lewandowski, Chui, Levi, & Hodgson, 1991).
Propiedades
IUPAC Name |
4-phenoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(12)7-4-8-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAHLHLXRFANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



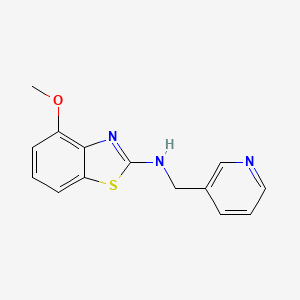
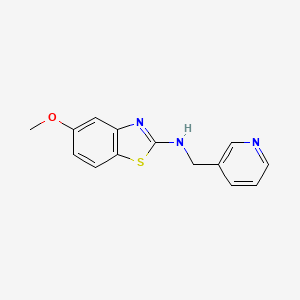
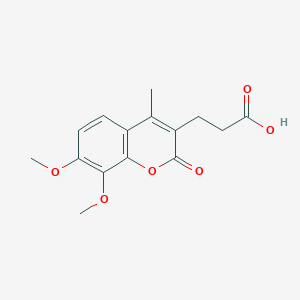
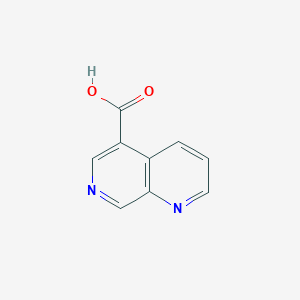
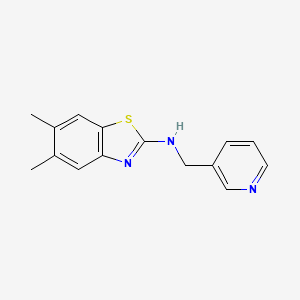
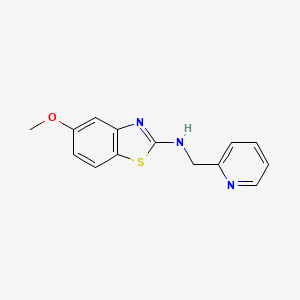
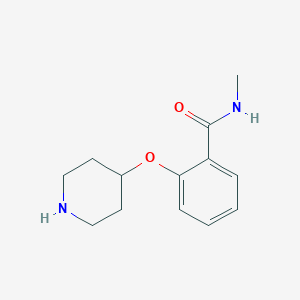
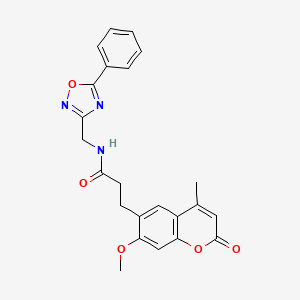
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
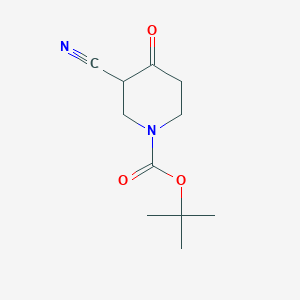
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
